molecular formula C18H20N2O2S B4250610 N-(1-hydroxybutan-2-yl)-N-(thiophen-3-ylmethyl)-1H-indole-6-carboxamide

N-(1-hydroxybutan-2-yl)-N-(thiophen-3-ylmethyl)-1H-indole-6-carboxamide

Cat. No.: B4250610
M. Wt: 328.4 g/mol
InChI Key: VUSZTIZZVLAPLH-UHFFFAOYSA-N
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Description

N-(1-hydroxybutan-2-yl)-N-(thiophen-3-ylmethyl)-1H-indole-6-carboxamide is a synthetic compound belonging to the indole derivative family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of N-(1-hydroxybutan-2-yl)-N-(thiophen-3-ylmethyl)-1H-indole-6-carboxamide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the use of azobisisobutyronitrile (AIBN) as a catalyst, along with hypophosphorous acid and triethylamine under reflux conditions in 1-propanol . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

N-(1-hydroxybutan-2-yl)-N-(thiophen-3-ylmethyl)-1H-indole-6-carboxamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(1-hydroxybutan-2-yl)-N-(thiophen-3-ylmethyl)-1H-indole-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-hydroxybutan-2-yl)-N-(thiophen-3-ylmethyl)-1H-indole-6-carboxamide involves its interaction with specific molecular targets and pathways. It binds to multiple receptors, influencing various biological processes. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

N-(1-hydroxybutan-2-yl)-N-(thiophen-3-ylmethyl)-1H-indole-6-carboxamide can be compared with other indole derivatives such as:

Its uniqueness lies in its specific structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(1-hydroxybutan-2-yl)-N-(thiophen-3-ylmethyl)-1H-indole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2S/c1-2-16(11-21)20(10-13-6-8-23-12-13)18(22)15-4-3-14-5-7-19-17(14)9-15/h3-9,12,16,19,21H,2,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUSZTIZZVLAPLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)N(CC1=CSC=C1)C(=O)C2=CC3=C(C=C2)C=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
N-(1-hydroxybutan-2-yl)-N-(thiophen-3-ylmethyl)-1H-indole-6-carboxamide

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